5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine
CAS No.: 2549033-42-1
VCID: VC11829809
Molecular Formula: C14H16BrN5S
Molecular Weight: 366.28 g/mol
* For research use only. Not for human or veterinary use.
![5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine - 2549033-42-1](/images/structure/VC11829809.png)
Description |
5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound featuring a pyrimidine ring with multiple functional groups, including a bromine atom, a methylsulfanyl group, and an azetidine moiety linked to a pyridine ring. This unique structure suggests potential biological activity and applications in medicinal chemistry. SynthesisThe synthesis of this compound typically involves multi-step pathways. While specific details are not available in the provided sources, such syntheses often require careful optimization to achieve high yields and purity. Potential ApplicationsThis compound is of interest for its potential therapeutic applications due to its unique structure, which may confer distinct pharmacological properties. Interaction studies, such as surface plasmon resonance and isothermal titration calorimetry, are crucial for assessing its binding affinity to biological targets. Data TableGiven the lack of specific data on this compound in the provided sources, a general table summarizing the characteristics of similar compounds can be constructed:
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CAS No. | 2549033-42-1 | ||||||||||||||||
Product Name | 5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine | ||||||||||||||||
Molecular Formula | C14H16BrN5S | ||||||||||||||||
Molecular Weight | 366.28 g/mol | ||||||||||||||||
IUPAC Name | 5-bromo-N-methyl-2-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrimidin-4-amine | ||||||||||||||||
Standard InChI | InChI=1S/C14H16BrN5S/c1-19(13-11(15)7-17-14(18-13)21-2)10-8-20(9-10)12-5-3-4-6-16-12/h3-7,10H,8-9H2,1-2H3 | ||||||||||||||||
Standard InChIKey | UWEUYSIXNQQKBM-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CN(C1CN(C1)C2=CC=CC=N2)C3=NC(=NC=C3Br)SC | ||||||||||||||||
Canonical SMILES | CN(C1CN(C1)C2=CC=CC=N2)C3=NC(=NC=C3Br)SC | ||||||||||||||||
PubChem Compound | 154583251 | ||||||||||||||||
Last Modified | Nov 23 2023 |
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